1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine
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Overview
Description
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine is a complex organic compound that features a combination of benzodioxole, pyridine, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.
Attachment of the benzodioxole to the piperazine ring: This step involves the reaction of the benzodioxole derivative with piperazine under basic conditions.
Formation of the pyridine moiety: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.
Coupling of the pyridine moiety with the piperazine derivative: This step typically involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives of the benzodioxole moiety.
Reduction: Piperidine derivatives of the pyridine ring.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Pharmacology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: It is used as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperidine
- 1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]morpholine
Uniqueness
1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[2-(oxan-4-yloxy)pyridine-4-carbonyl]piperazine is unique due to its specific combination of benzodioxole, pyridine, and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[2-(oxan-4-yloxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O5/c27-23(18-3-6-24-22(14-18)31-19-4-11-28-12-5-19)26-9-7-25(8-10-26)15-17-1-2-20-21(13-17)30-16-29-20/h1-3,6,13-14,19H,4-5,7-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URZREDVGYGDZMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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